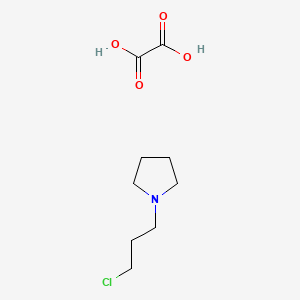
1,8-Dibromonaphthalene-2,7-diol
Vue d'ensemble
Description
1,8-Dibromonaphthalene-2,7-diol is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 . It is available from suppliers for scientific research needs .
Synthesis Analysis
The compound can be synthesized through a Sonogashira coupling reaction between 2,6-dibromonaphthalene and ethynylbenzene . The purification is carried out by column chromatography, followed by recrystallization .Molecular Structure Analysis
The molecular structure of 1,8-Dibromonaphthalene-2,7-diol is represented by the SMILES stringOc1ccc2ccc(O)c(Br)c2c1Br . This indicates that the molecule consists of a naphthalene core with bromine atoms at the 1 and 8 positions and hydroxyl groups at the 2 and 7 positions . Physical And Chemical Properties Analysis
1,8-Dibromonaphthalene-2,7-diol is a solid compound, typically in the form of powder or crystals . Its melting point ranges from 105 to 110 °C . The solubility of the compound in DMSO is unknown .Applications De Recherche Scientifique
Synthesis and Molecular Dynamics
1,8-Dibromonaphthalene-2,7-diol is utilized in the synthesis of various organic compounds. A study by Thirsk et al. (2002) reported the preparation of 2,7-Diisopropoxy-1,8-dibromonaphthalene and its subsequent use in Suzuki cross-coupling reactions. The crystal structures of the compounds derived exhibited high internal steric repulsions and slow rotation of phenyl-naphthalene bonds, indicating potential for further exploration in molecular dynamics and structural analysis (Thirsk et al., 2002).
Crystallography and Material Properties
The crystal structure of 1,8-Dibromonaphthalene, closely related to 1,8-Dibromonaphthalene-2,7-diol, has been studied for its implications in material science. Haltiwanger et al. (1984) determined the crystal structure of 1,5-Dibromonaphthalene and provided insights into the molecular arrangement and lattice stability (Haltiwanger et al., 1984).
Organic Chemistry and Reaction Dynamics
In organic chemistry, 1,8-Dibromonaphthalene-2,7-diol serves as a precursor for various reactions. For instance, Saitoh et al. (2004) utilized it in the synthesis of benzidines via oxidative coupling, demonstrating its role in facilitating complex organic reactions (Saitoh et al., 2004).
Enantioselective Recognition and Chirality
The compound has also been instrumental in studies related to chiral recognition. Ghosn and Wolf (2011) prepared a chiral derivative from 1,8-Dibromonaphthalene and utilized it as a sensor for detecting a range of chiral amines, highlighting its utility in stereoselective synthesis and molecular recognition (Ghosn & Wolf, 2011).
Spectrofluorimetric Applications
In analytical chemistry, derivatives of 1,8-Dibromonaphthalene-2,7-diol have been explored for their utility in spectrofluorimetric analysis. Johansson et al. (1995) investigated 2,3-diamino-1,4-dibromonaphthalene, a derivative, as a reagent for selenium determination in biological materials, indicating its potential in sensitive analytical methods (Johansson et al., 1995).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 2, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and to wear protective gloves, eye protection, and face protection when handling the compound .
Propriétés
IUPAC Name |
1,8-dibromonaphthalene-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-9-6(13)3-1-5-2-4-7(14)10(12)8(5)9/h1-4,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBCXYVRBUFFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CC(=C2Br)O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Dibromonaphthalene-2,7-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



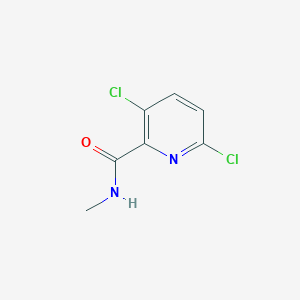
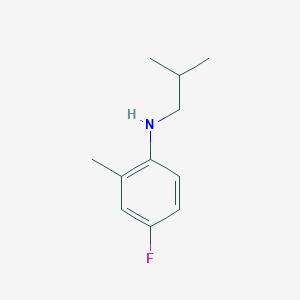
![2-Ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3074629.png)
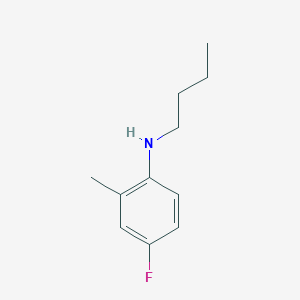
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074643.png)
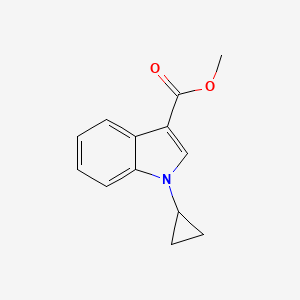
![2-Thiophenecarboxylic acid, 3-[[(2-ethoxy-2-oxoethyl)amino]sulfonyl]-4-phenyl-, methyl ester](/img/structure/B3074658.png)
![Methyl 4-(4-chlorophenyl)-3-({[4-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B3074663.png)
![6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3074683.png)
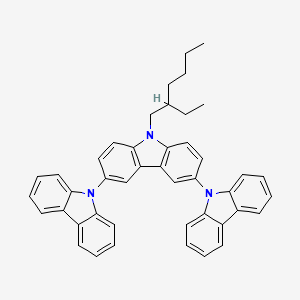


![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
